molecular formula C19H23N5O4S B2610686 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034469-96-8

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No. B2610686
CAS RN: 2034469-96-8
M. Wt: 417.48
InChI Key: IMJUDSOKPTWQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide, also known as CSPS, is a chemical compound that has been widely studied for its potential therapeutic applications. CSPS belongs to the class of sulfonylurea receptor modulators, which have been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

The compound shares structural similarities with various benzamide derivatives known for their pharmacological properties. For example, benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, with some showing potential as prokinetic agents due to their ability to accelerate gastric emptying and increase the frequency of defecation. These compounds, such as Y-36912, have been identified as selective serotonin 4 (5-HT4) receptor agonists, offering potential for treating gastrointestinal disorders with reduced side effects (Sonda et al., 2004).

Radiolabeled Compounds for Neurological Studies

Radiolabeled compounds related to the given chemical structure, such as [18F]p-MPPF, have been used in positron emission tomography (PET) studies to investigate the serotonergic neurotransmission system. These studies provide valuable insights into the role of 5-HT1A receptors in various neurological conditions, contributing to our understanding of disorders like depression and anxiety (Plenevaux et al., 2000).

Development of 5-HT Receptor Antagonists

Further research into piperazine derivatives has led to the development of compounds acting as 5-HT7 receptor antagonists. These compounds have shown significant in vitro activity, highlighting their potential in treating disorders associated with the 5-HT7 receptor, such as depression, anxiety, and schizophrenia (Yoon et al., 2008).

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, certain piperazinylmethyl indole derivatives, sharing core structural features with the compound , have been identified as potent and selective serotonin 6 (5-HT6) receptor antagonists. These compounds, like SUVN-502, have demonstrated high affinity and selectivity, showing promise as potential treatments for cognitive disorders. The unique combination of these compounds with standard Alzheimer's treatments has shown synergistic effects, enhancing cognitive function in preclinical models (Nirogi et al., 2017).

properties

IUPAC Name

5-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-28-17-6-4-14(12-15(17)19(20)25)29(26,27)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUDSOKPTWQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.